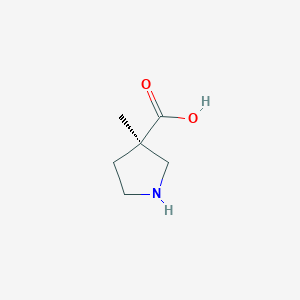

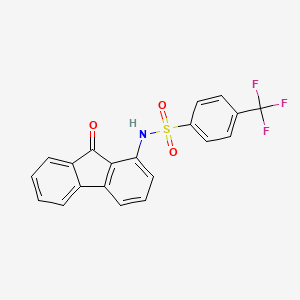

![molecular formula C20H16N6O5 B3005904 2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 881547-61-1](/img/structure/B3005904.png)

2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline" is a derivative of the imidazoquinoxaline family, which is a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The imidazoquinoxaline core structure is a fused ring system combining imidazole and quinoxaline moieties, which can be further modified to enhance specific properties or biological activities.

Synthesis Analysis

The synthesis of imidazoquinoxaline derivatives typically involves the condensation of quinoxaline with various reagents. For instance, the synthesis of imidazo[1,2-a]quinoxalines has been achieved through condensation of an appropriate haloester or intramolecular cyclization of a keto moiety on an intracyclic nitrogen atom . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to incorporate the tetrahydrofuran and dinitrophenyl groups.

Molecular Structure Analysis

The molecular structure of imidazoquinoxaline derivatives is characterized by the presence of the imidazole ring fused to the quinoxaline system. The structure and composition of related compounds have been confirmed by various spectroscopic methods, including 1H, 13C NMR, IR, MS, and in some cases, 15N NMR data . Single crystal X-ray diffraction has also been used to confirm the structures of some derivatives . These techniques would be essential in analyzing the molecular structure of "this compound" to ensure the correct placement of substituents and to confirm the overall molecular conformation.

Chemical Reactions Analysis

Imidazoquinoxalines can undergo various chemical reactions, including electrophilic substitution, lithiation, and halogen-metal exchange, to yield a series of derivatives . The reactivity of the heterocycle allows for the introduction of diverse functional groups, which can significantly alter the compound's chemical behavior and biological activity. The specific chemical reactions that "this compound" may undergo would depend on the reactivity of the dinitrophenyl and tetrahydrofuran substituents, as well as the imidazoquinoxaline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoquinoxaline derivatives are influenced by their molecular structure. For example, pyridoimidazoquinoxalines have been reported to exhibit intense greenish-yellow fluorescence . This suggests that the compound may also display unique optical properties, which could be explored for applications in fluorescence-based assays or imaging. The presence of electron-withdrawing dinitrophenyl groups could affect the compound's electron distribution, acidity, and overall reactivity, while the tetrahydrofuran moiety may impart additional steric considerations and influence solubility.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Novel Compounds : A study by Chen et al. (2020) reports the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives using a direct sp3 C–H amination reaction. This method is significant due to its metal-free approach, scalability, and high yield, demonstrating the versatility of imidazo[4,5-b]quinoxaline derivatives in chemical synthesis (Chen et al., 2020).

Development of Fluorescent Compounds : Tomoda et al. (1990) synthesized pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline from 2-amino-3-chloroquinoxaline and pyridine, yielding derivatives with intense greenish-yellow fluorescence. Such compounds are potentially useful in the development of fluorescent materials and probes (Tomoda et al., 1990).

Applications in Medicinal Chemistry

Cytotoxicity Studies for Cancer Research : Yoo et al. (1998) explored the synthesis of imidazo[4,5-g]quinoxaline derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that certain derivatives exhibit significant cytotoxicity, indicating potential applications in developing new anticancer drugs (Yoo et al., 1998).

Exploring Antagonist and Agonist Activities : Tenbrink et al. (1994) synthesized imidazo[1,5-a]quinoxaline amides and carbamates, analyzing their binding affinity to the GABAA/benzodiazepine receptor. This study provided insights into the pharmacological potential of these compounds in treating neurological disorders (Tenbrink et al., 1994).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(3,5-dinitrophenyl)-3-(oxolan-2-ylmethyl)imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O5/c27-25(28)13-8-12(9-14(10-13)26(29)30)19-23-18-20(24(19)11-15-4-3-7-31-15)22-17-6-2-1-5-16(17)21-18/h1-2,5-6,8-10,15H,3-4,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCLFJXHIZSALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

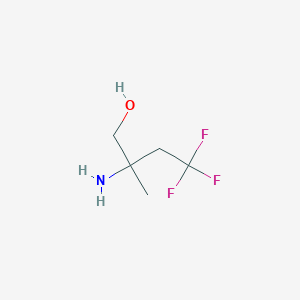

![methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3005821.png)

![1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene](/img/structure/B3005824.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3005830.png)

![7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005834.png)

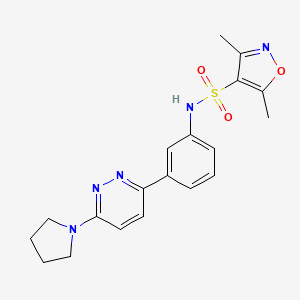

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3005838.png)

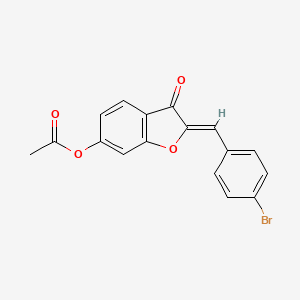

![(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3005840.png)

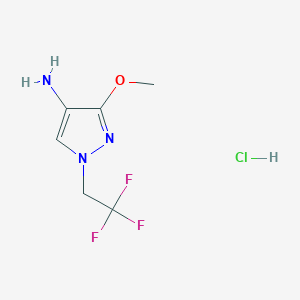

![3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005842.png)